(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid
Description
(3S)-3-Amino-3-(5-bromopyridin-2-yl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone with a 5-bromopyridin-2-yl substituent and an amino group at the β-carbon. Its molecular formula is C₈H₉BrN₂O₂, and its stereochemistry (3S) is critical for biological interactions. The bromine atom on the pyridine ring enhances electrophilicity and facilitates halogen bonding, while the amino acid moiety enables hydrogen bonding and ionic interactions. This dual functionality makes the compound a versatile building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators .
Synthesis typically employs the Suzuki-Miyaura coupling reaction, using 5-bromopyridine-2-boronic acid and chiral amino acid precursors. Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity (>95%), followed by HPLC purification .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
FARVNIMLDDARND-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the coupling of 5-bromopyridine-2-boronic acid with an appropriate amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Substitution Reactions at the Bromopyridine Ring
The 5-bromo substituent on the pyridine ring participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution
-
Reagents : Sodium azide (NaN₃), thiourea (NH₂CSNH₂), or amines
-
Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours under inert atmosphere .
-
Mechanism : Bromine acts as a leaving group, with nucleophilic attack at the electron-deficient C5 position.
-
Products :
Cross-Coupling Reactions
-
Reagents : Boronic acids (e.g., aryl/heteroaryl boronic acids), trimethylsilylacetylene (TMSA)
-
Catalysts : Pd(PPh₃)₄ (Sonogashira coupling) , Pd/C (Suzuki coupling) .
-
Conditions :
-
Sonogashira: DMF, CuI, 60°C, 8–12 hours.
-
Suzuki: Dioxane/H₂O, K₂CO₃, 90°C, 24 hours.
-
-
Products :
Amino Group Reactions
-
Acylation :
-
Oxidation :
Carboxylic Acid Reactions
-
Esterification :
-
Amide Formation :
C–H Activation and Arylation
The pyridine ring undergoes directed C–H functionalization via palladium catalysis:
-
Conditions : Ag₂CO₃ oxidant, DMA solvent, 120°C, 24 hours.
-
Products :
Reductive Transformations
-
Catalytic Hydrogenation :
-
Super-Hydride Reduction :
Epimerization and Stereochemical Control
-
Base-Induced Epimerization :
Mechanistic Insights
-
Bromopyridine Reactivity : The electron-withdrawing effect of the carboxylic acid enhances the electrophilicity of C5, facilitating NAS .
-
Steric Effects : Bulky tert-butyl esters hinder undesired side reactions during C–H activation .
This compound’s versatility in cross-coupling, substitution, and stereochemical modulation makes it a strategic building block in medicinal chemistry and materials science. Future studies should explore its applications in asymmetric catalysis and targeted drug delivery systems.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of amino acids with pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is investigated for its potential therapeutic applications. It can be used to design and synthesize new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions and halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Bromine Position : Bromine at the 5-position on pyridin-2-yl (target compound) optimizes steric and electronic interactions with biological targets, unlike 3- or 4-bromo analogs .
- Halogen Type : Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine or fluorine analogs .
- Stereochemistry: The (3S) configuration ensures compatibility with L-amino acid transporters and enzyme active sites, whereas (3R) isomers may exhibit reduced bioavailability .
Functional Group Variations
| Compound Name | Structural Features | Biological Activity/Applications | Reference |
|---|---|---|---|
| 3-Pyridylalanine | Pyridine ring with amino group at C3; lacks bromine | Neuroprotective effects via glutamate receptor modulation | |
| N-(Pyridin-2-yl)amides | Amide group instead of carboxylic acid | Lower solubility; used in polymer chemistry | |
| 5-Bromopyridine-2-boronic acid | Boronic acid substituent; precursor in Suzuki-Miyaura coupling | Intermediate in synthesizing bromopyridine derivatives |
Key Observations:
- Amino Acid Backbone: The propanoic acid group in the target compound improves solubility and enables ionic interactions, unlike amide-based analogs .
- Boronic Acid Derivatives : Serve as synthetic intermediates but lack inherent bioactivity .
Advanced Halogenated Derivatives
Key Observations:
- Fluorination : Difluoro substitution increases metabolic stability and acidity, altering target selectivity .
- Heterocyclic Variations : Thiophene-based analogs exhibit divergent bioactivity due to altered aromaticity and electronic properties .
Biological Activity
(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid, an amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a brominated pyridine moiety. This compound's biological activity is linked to its interactions with various molecular targets, making it a candidate for therapeutic applications.
- Molecular Formula: C₈H₈BrN₂O₂
- Molecular Weight: Approximately 245.073 g/mol
- Structural Features: The compound contains an amino group and a brominated pyridine ring, contributing to its reactivity and biological activity.
The biological activity of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid is primarily attributed to:
- Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules.
- π-π Interactions: The brominated pyridine ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating their function.
These interactions may influence enzyme activities, receptor binding, and other cellular processes.
Biological Activities
Research indicates that (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, modifications to the carboxy group can enhance or diminish activity, suggesting structure-activity relationships (SARs) that are crucial for optimizing efficacy .
-
Enzyme Inhibition:
- The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. Its ability to interact with active sites may lead to the development of novel therapeutic agents targeting cancer or metabolic disorders .
- Neuropharmacological Effects:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid against Gram-positive and Gram-negative bacteria. Results indicated that derivatives exhibited varying degrees of inhibition, with some modifications enhancing potency significantly.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Base Compound | E. coli | 32 µg/mL |
| Brominated Derivative | S. aureus | 16 µg/mL |
| Modified Structure | Pseudomonas aeruginosa | 8 µg/mL |
Case Study 2: Enzyme Interaction
In another investigation, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid was tested for its ability to inhibit a key enzyme involved in cancer cell proliferation. The compound demonstrated micromolar inhibition, indicating potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves coupling 5-bromo-2-pyridinecarboxylic acid derivatives with chiral amino acid precursors. For enantiomeric control, asymmetric hydrogenation or enzymatic resolution can be employed. Precursor optimization (e.g., using 3-bromopyridine-2-carboxylic acid derivatives) is critical to minimize side reactions . Post-synthetic purification via preparative HPLC or recrystallization ensures high purity (>95%) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use fume hoods for handling solids to avoid inhalation of dust. Wear nitrile gloves, safety goggles, and lab coats. Store in airtight containers at 2–8°C, protected from light and moisture. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Q. Which analytical techniques validate its structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and substituent placement.
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak® IA) assess enantiomeric excess (>99% for (3S)-isomer).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHBrNO: 257.97 g/mol) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor reaction progress via circular dichroism (CD) spectroscopy. For resolution, employ immobilized penicillin acylase to selectively hydrolyze undesired enantiomers .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Cross-validate using complementary techniques. For example, if H NMR suggests impurities, use 2D NMR (COSY, HSQC) to confirm connectivity. X-ray crystallography provides definitive stereochemical assignments. Computational modeling (DFT) can reconcile discrepancies in vibrational spectra .
Q. What retrosynthetic strategies are effective for designing analogs with modified pyridine rings?
- Methodological Answer : Retrosynthetic disconnection at the C3-amine bond allows modular substitution. AI-driven tools (e.g., Reaxys or Pistachio databases) predict feasible precursors for halogenated or functionalized pyridines. For bromine substitution at C5, prioritize Suzuki-Miyaura coupling with boronic esters .
Q. How to investigate its mechanism of action in enzyme-substrate interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to target enzymes (e.g., aminotransferases).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
- Molecular Dynamics (MD) Simulations : Model interactions with active-site residues (e.g., conserved lysine or aspartate) to guide mutagenesis studies .
Notes
- For chiral analysis, report both ee and absolute configuration (e.g., via Mosher ester derivatives).
- Contradictions in biological activity data may arise from assay conditions (e.g., pH, ionic strength); replicate under standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
